2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a bromophenyl group attached to a dioxaborinane ring, making it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane typically involves the reaction of 2-bromobenzyl alcohol with boronic acid or its derivatives under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is usually carried out under an inert atmosphere to prevent oxidation and ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions include boronic acids, phenyl derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane exerts its effects is primarily through its role as a boron-containing reagent in organic synthesis. The boron atom in the dioxaborinane ring facilitates the formation of carbon-carbon bonds by participating in transmetalation reactions with palladium catalysts. This process involves the transfer of the boron-bound organic group to the palladium center, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Similar in its use in Suzuki-Miyaura coupling reactions but lacks the bromophenyl group.
2-Bromophenylboronic Acid: Contains a bromophenyl group but does not have the dioxaborinane ring.
Pinacolborane: Another boron-containing compound used in organic synthesis but with different reactivity and applications.
Uniqueness
2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane is unique due to its combination of a bromophenyl group and a dioxaborinane ring, which provides distinct reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Properties
CAS No. |
383197-18-0 |
---|---|
Molecular Formula |
C10H12BBrO2 |
Molecular Weight |
254.92 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BBrO2/c12-10-5-2-1-4-9(10)8-11-13-6-3-7-14-11/h1-2,4-5H,3,6-8H2 |
InChI Key |
KHJIZHREIBVCAW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)CC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.